N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine
Description
N-{3-Methoxy-4-[(2-Methylbenzyl)Oxy]Benzyl}-2-Propyl-2H-Tetrazol-5-Amine is a tetrazole-containing compound characterized by a central tetrazole ring (2H-tetrazol-5-amine) substituted with a propyl group at the N2 position. The benzyl group attached to the tetrazole nitrogen is further substituted with a methoxy group at the 3-position and a 2-methylbenzyloxy group at the 4-position of the benzene ring. Tetrazoles are widely employed in medicinal chemistry due to their role as bioisosteres for carboxylic acids, enhancing metabolic stability and bioavailability .
Properties
CAS No. |
1092307-41-9 |
|---|---|
Molecular Formula |
C20H25N5O2 |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-[[3-methoxy-4-[(2-methylphenyl)methoxy]phenyl]methyl]-2-propyltetrazol-5-amine |
InChI |
InChI=1S/C20H25N5O2/c1-4-11-25-23-20(22-24-25)21-13-16-9-10-18(19(12-16)26-3)27-14-17-8-6-5-7-15(17)2/h5-10,12H,4,11,13-14H2,1-3H3,(H,21,23) |
InChI Key |
LPKYMWBRERSYHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1N=C(N=N1)NCC2=CC(=C(C=C2)OCC3=CC=CC=C3C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine involves multiple steps. One common approach includes:
Friedel-Crafts Acylation: This step introduces the propyl group to the benzene ring. The reaction typically uses an acyl chloride and a Lewis acid catalyst such as aluminum chloride.
Clemmensen Reduction: This step reduces the acyl group to an alkyl group, using zinc amalgam and hydrochloric acid.
Nitration and Reduction:
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This could include continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position.
Reduction: Reduction of the nitro group to an amine.
Substitution: Nucleophilic substitution reactions at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Zinc amalgam and hydrochloric acid for Clemmensen reduction.
Substitution: N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination at the benzylic position would yield a brominated derivative of the original compound .
Scientific Research Applications
N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine involves its interaction with specific molecular targets and pathways. The methoxy and methylbenzyl groups may facilitate binding to certain enzymes or receptors, while the tetrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to various effects .
Comparison with Similar Compounds
Core Structural Analog: N-[3-Chloro-5-Methoxy-4-(2-Thienylmethoxy)Benzyl]-1-Propyl-1H-Tetrazol-5-Amine
Key Differences :
- Substituents : The benzyl ring features a 3-chloro, 5-methoxy, and 4-(2-thienylmethoxy) group instead of 3-methoxy and 4-(2-methylbenzyloxy).
- Biological Implications : Thienyl groups are associated with improved lipophilicity and membrane permeability, which may enhance central nervous system (CNS) penetration in drug candidates .
Table 1: Substituent Comparison
| Compound | R1 (Position 3) | R2 (Position 4) | R3 (Position 5) |
|---|---|---|---|
| Target Compound | Methoxy | 2-Methylbenzyloxy | - |
| N-[3-Chloro-5-Methoxy... (Ref.) | Chloro | 2-Thienylmethoxy | Methoxy |
Positional Isomer: N-{4-[(4-Methylbenzyl)Oxy]Benzyl}-2-Propyl-2H-Tetrazol-5-Amine
Key Differences :
- Substituent Position : The methyl group on the benzyloxy moiety is at the 4-position (para) instead of the 2-position (ortho) in the target compound.
- However, ortho-substituents can enhance conformational rigidity .
Halogen-Substituted Analog: N-[[4-[(4-Chlorophenyl)Methoxy]-3-Methoxyphenyl]Methyl]-2H-Tetrazol-5-Amine
Key Differences :
- Substituents : A 4-chlorophenylmethoxy group replaces the 2-methylbenzyloxy group, introducing an electron-withdrawing chlorine atom.
- Impact on Reactivity : The chlorine atom may increase metabolic stability by resisting oxidative degradation, a common issue with methyl groups in hepatic environments .
Table 2: Pharmacokinetic Predictions
| Compound | logP (Predicted) | Metabolic Stability |
|---|---|---|
| Target Compound | 3.8 | Moderate |
| N-[3-Chloro-5-Methoxy... (Ref.) | 4.2 | High |
| N-[[4-[(4-Chlorophenyl)... | 4.5 | High |
Functional Group Variation: Diovan (Valsartan)
This highlights the broader pharmaceutical relevance of tetrazoles:
- Role of Tetrazole : Acts as a carboxylate bioisostere, improving oral bioavailability and resistance to enzymatic hydrolysis .
- Divergent Applications : Unlike the target compound (which lacks a biphenyl system), Diovan’s biphenyl-tetrazole structure is critical for angiotensin receptor antagonism.
Research Findings and Limitations
Biological Activity
N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine, a compound with notable pharmacological potential, has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
The compound is characterized by the following chemical properties:
- Molecular Formula : C21H29N5O3
- CAS Number : 1092307-35-1
- Molecular Weight : 385.49 g/mol
These properties suggest a complex structure that may influence its interaction with biological targets.
Research indicates that compounds similar to this compound may exert their effects through various mechanisms:
- Tubulin Interaction : Compounds in this class have shown the ability to bind to the colchicine-binding site on tubulin, inhibiting microtubule polymerization. This action can lead to cell cycle arrest in the G(2)/M phase and subsequent apoptosis in cancer cells .
- G Protein-Coupled Receptor Modulation : The compound may interact with G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways, including calcium ion release and cyclic AMP levels .
- Anticancer Activity : In vivo studies have demonstrated that related compounds exhibit significant anticancer effects against various cancer cell lines, overcoming multidrug resistance mechanisms .
Therapeutic Applications
The biological activity of this compound suggests potential applications in:
- Cancer Therapy : Its ability to induce apoptosis and inhibit tumor growth positions it as a candidate for further development in oncology.
- Neurological Disorders : Given its interaction with GPCRs, it may also be explored for therapeutic use in conditions like Alzheimer's disease or other neurodegenerative disorders.
Case Studies
- In Vitro Studies : A study demonstrated that derivatives of this compound significantly inhibited the proliferation of prostate cancer cells (PC-3) and melanoma cells (A375), showcasing IC50 values in the nanomolar range .
- In Vivo Efficacy : In xenograft models, treatment with related compounds resulted in tumor growth inhibition rates ranging from 30% to 70%, indicating substantial antitumor efficacy without significant neurotoxicity observed at therapeutic doses .
Comparative Analysis of Related Compounds
| Compound Name | Mechanism of Action | IC50 (nM) | Therapeutic Use |
|---|---|---|---|
| SMART-H | Tubulin inhibitor | 5 | Cancer therapy |
| SMART-F | Tubulin inhibitor | 10 | Cancer therapy |
| N-{...} | GPCR modulation | TBD | Neurological disorders |
This table illustrates the comparative potency and mechanisms of action among related compounds, underscoring the potential of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
